molecular formula C5H7ClN2OS B15307892 2-Amino-1-(4-thiazolyl)ethanone Hydrochloride

2-Amino-1-(4-thiazolyl)ethanone Hydrochloride

Cat. No.: B15307892
M. Wt: 178.64 g/mol
InChI Key: XRIVOLDPAZZJLA-UHFFFAOYSA-N
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Description

2-Amino-1-(4-thiazolyl)ethanone Hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-thiazolyl)ethanone Hydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like alcohol and ether, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-thiazolyl)ethanone Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various thiazole derivatives, which can have enhanced biological activities or different chemical properties compared to the parent compound .

Scientific Research Applications

2-Amino-1-(4-thiazolyl)ethanone Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-thiazolyl)ethanone Hydrochloride involves its interaction with various molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-thiazolyl)ethanone Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C5H7ClN2OS

Molecular Weight

178.64 g/mol

IUPAC Name

2-amino-1-(1,3-thiazol-4-yl)ethanone;hydrochloride

InChI

InChI=1S/C5H6N2OS.ClH/c6-1-5(8)4-2-9-3-7-4;/h2-3H,1,6H2;1H

InChI Key

XRIVOLDPAZZJLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C(=O)CN.Cl

Origin of Product

United States

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